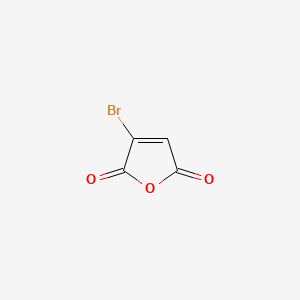

3-bromofuran-2,5-dione

描述

The exact mass of the compound Bromomaleic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-bromofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRMWCKXOZFJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207988 | |

| Record name | Bromomaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Bromomaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5926-51-2 | |

| Record name | 3-Bromo-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5926-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3EBH68XDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-bromofuran-2,5-dione synthesis from dimethyl itaconate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The first section details the synthesis of a structural isomer, 3-(bromomethyl)furan-2,5-dione (B1610223) , from dimethyl itaconate. This multi-step process involves hydrolysis, bromination, and cyclization, offering a pathway to a closely related and reactive furan-dione derivative.

The second section outlines a common and established method for the synthesis of the target molecule, 3-bromofuran-2,5-dione (bromomaleic anhydride) , from maleic anhydride (B1165640). This provides a reliable, alternative route for researchers requiring this specific compound.

This guide presents detailed experimental protocols, quantitative data in tabular format for ease of comparison, and workflow diagrams generated using Graphviz to visually represent the synthetic pathways.

Section 1: Synthesis of 3-(Bromomethyl)furan-2,5-dione from Dimethyl Itaconate

While not the user's specified target, the synthesis of 3-(bromomethyl)furan-2,5-dione from dimethyl itaconate is a well-documented procedure that yields a structurally similar and synthetically useful molecule. The following protocol is based on the work of Arfaoui et al.[1][2].

Quantitative Data Summary

| Step | Reaction | Reagents and Conditions | Product | Yield |

| 1 | Hydrolysis | Dimethyl itaconate, Lithium hydroxide (B78521), THF/H₂O, 18h; then 2N HCl | 2-Methylenesuccinic acid | Quantitative |

| 2 | Bromination | 2-Methylenesuccinic acid, Bromine, CCl₄, reflux | 2-(Bromomethyl)-3-bromosuccinic acid | Not specified |

| 3 | Cyclization | 2-(Bromomethyl)-3-bromosuccinic acid, Acetic anhydride, reflux | 3-(Bromomethyl)furan-2,5-dione | 92% (overall) |

Experimental Protocol

Step 1: Hydrolysis of Dimethyl Itaconate to 2-Methylenesuccinic Acid

-

In a 1000 mL round-bottomed flask equipped with a pressure-equalizing addition funnel, dissolve 16.3 g (0.1 mol) of dimethyl itaconate in 450 mL of THF.

-

Under magnetic agitation, rapidly add a solution of 15 g (0.62 mol) of lithium hydroxide in 150 mL of distilled water.

-

Allow the saponification reaction to proceed for 18 hours.

-

To the resulting salt solution, add 250 mL of a 2N hydrochloric acid solution until the pH is acidic.

-

Continue stirring the mixture for 2 hours.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic phases over MgSO₄ and evaporate the solvent under vacuum to yield 2-methylenesuccinic acid as a white solid in quantitative yield.[1]

Step 2: Bromination of 2-Methylenesuccinic Acid

Note: The original literature does not provide a detailed protocol for this specific step as a standalone procedure, but it is a key transformation in the overall synthesis.

-

The crude 2-methylenesuccinic acid is refluxed with bromine in carbon tetrachloride (CCl₄) to yield 2-(bromomethyl)-3-bromosuccinic acid.[1]

Step 3: Intramolecular Cyclization to 3-(Bromomethyl)furan-2,5-dione

-

The crude 2-(bromomethyl)-3-bromosuccinic acid from the previous step is refluxed with acetic anhydride.

-

This step proceeds with intramolecular cyclization and a rapid loss of hydrogen bromide to afford the final product, 3-(bromomethyl)furan-2,5-dione.

-

The overall yield for the three-step synthesis is reported to be excellent at 92%.[1]

Workflow Diagram

Caption: Workflow for the synthesis of 3-(bromomethyl)furan-2,5-dione.

Section 2: Synthesis of this compound (Bromomaleic Anhydride) from Maleic Anhydride

For research applications requiring this compound, a more direct approach starts from maleic anhydride. The following is a representative protocol based on established bromination methodologies for maleic anhydride and related compounds[3][4].

Quantitative Data Summary

| Step | Reaction | Reagents and Conditions | Product | Yield |

| 1 | Dibromination | Maleic anhydride, Bromine, Aluminum chloride (catalyst), sealed tube, 120°C, 16h | 3,4-Dibromosuccinic anhydride | Intermediate |

| 2 | Dehydrobromination | 3,4-Dibromosuccinic anhydride, heat | This compound | High (not specified) |

Note: The literature often describes the synthesis of dibromomaleic anhydride[3]. The synthesis of monobromomaleic anhydride can be achieved through a two-step process involving the addition of bromine to maleic anhydride to form the dihalo succinic anhydride, followed by dehydrobromination[4].

Experimental Protocol

Step 1: Bromination of Maleic Anhydride to 3,4-Dibromosuccinic Anhydride

-

In a sealed tube, combine maleic anhydride, a catalytic amount of anhydrous aluminum halide (e.g., aluminum chloride, 1-5% by weight), and liquid bromine.

-

Heat the sealed tube, with agitation, to facilitate the addition of bromine across the double bond, forming the 3,4-dibromosuccinic anhydride intermediate. The reaction can be carried out in molten maleic anhydride[4].

Step 2: Dehydrobromination to this compound

-

Heat the resulting 3,4-dibromosuccinic anhydride in the presence of the aluminum halide catalyst.

-

This will induce dehydrobromination, eliminating one equivalent of HBr and forming the desired this compound[4].

-

The product can be purified by distillation. This compound has a boiling point of 215°C[5].

Reaction Diagram

Caption: Reaction scheme for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromofuran-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran-2,5-dione, also commonly known as bromomaleic anhydride (B1165640), is a reactive heterocyclic organic compound with the molecular formula C₄HBrO₃.[1] Its structure, featuring a furan (B31954) ring substituted with a bromine atom and two carbonyl groups, makes it a valuable intermediate in organic synthesis. The presence of both an electrophilic anhydride system and a halogen atom imparts a high degree of reactivity, rendering it a versatile building block for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and safety considerations for this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a dense, high-boiling liquid or low-melting solid at room temperature, with its physical state being dependent on purity and ambient conditions.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄HBrO₃ | [1] |

| Molecular Weight | 176.95 g/mol | [1] |

| Melting Point | 35-38 °C | |

| Boiling Point | 215 °C (at 760 mmHg) | [1] |

| Density | 1.905 g/cm³ (at 25 °C) | [1] |

| Refractive Index | 1.5410 - 1.5430 (at 20 °C) | [1] |

| Appearance | Colorless to yellow clear liquid or solid | [1] |

| Solubility | Soluble in various organic solvents. | [1] |

| Stability | Stable under normal storage conditions; sensitive to moisture and excessive heat.[1] |

Solubility and Stability Details

This compound exhibits solubility characteristics typical of polar organic compounds containing an anhydride functionality.[1] It is soluble in a range of organic solvents, with the extent of solubility depending on the polarity and hydrogen-bonding capacity of the solvent.[1] The anhydride ring is susceptible to hydrolysis, which leads to ring-opening and the formation of the corresponding dicarboxylic acid.[1] Therefore, it should be handled and stored under anhydrous conditions to maintain its structural integrity.[1]

Synthesis

A notable and efficient method for the synthesis of a closely related compound, 3-(bromomethyl)furan-2,5-dione, starts from dimethyl itaconate and proceeds in three steps: hydrolysis, α-bromination, and intramolecular cyclization, with a reported yield of up to 92%. A similar strategy can be envisioned for the synthesis of this compound, likely starting from bromosuccinic acid or a derivative thereof.

Alternative synthetic routes include the direct bromination of furan-2,5-dione (maleic anhydride) or the use of various brominating agents in different solvent systems.[1] The choice of method may vary depending on the desired yield and reaction conditions.[1]

Experimental Workflow for a Related Synthesis

The following diagram illustrates a plausible synthetic workflow for a related brominated furan-2,5-dione, based on the synthesis of 3-(bromomethyl)furan-2,5-dione.

Spectroscopic Data

-

¹H NMR: A single proton signal in the downfield region, deshielded by the adjacent carbonyl groups and the bromine atom.[1]

-

¹³C NMR: Distinct signals for the carbonyl carbons are expected in the range of 150-170 ppm, consistent with an anhydride functionality.[1] The carbon bearing the bromine and the vinylic carbon would also show characteristic shifts.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the C=O stretching in an anhydride group (typically two bands around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹), and C=C stretching.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of CO, CO₂, and Br.

Reactivity and Applications in Drug Development

The high reactivity of this compound makes it a versatile reagent in organic synthesis, particularly for the construction of functionalized cyclic systems.

Diels-Alder Reactions

As an electron-deficient alkene, this compound is an excellent dienophile in Diels-Alder reactions.[1] This [4+2] cycloaddition with a conjugated diene provides a straightforward route to highly functionalized six-membered rings, which are common scaffolds in pharmaceutical compounds.

Michael Additions

The electron-withdrawing nature of the anhydride group makes the double bond in this compound susceptible to Michael additions.[1] This allows for the introduction of a wide range of nucleophiles at the β-position, further diversifying its chemical utility for creating novel molecular architectures.

Other Reactions

The anhydride functionality can readily react with nucleophiles such as amines and alcohols to form the corresponding amides and esters, respectively. This reactivity allows for its use as a crosslinking agent in polymer chemistry and for the preparation of functionalized polymers.[1]

While no direct involvement of this compound in specific signaling pathways has been reported, its derivatives, particularly those containing the furan or benzofuran (B130515) core, are subjects of interest in drug discovery for their potential biological activities.

Safety and Handling

This compound is classified as a corrosive and irritating compound.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry place away from moisture.

The following diagram outlines the general safety precautions to be taken when handling this compound.

References

In-Depth Technical Guide: 3-Bromofuran-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromofuran-2,5-dione, a reactive heterocyclic compound with significant potential in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, and key synthetic applications. Detailed experimental protocols for related synthetic procedures and characteristic reactions are provided to facilitate its use in a laboratory setting. Furthermore, this guide illustrates the utility of this compound in fundamental organic reactions through schematic workflows.

Chemical Identity and Properties

This compound, also known by its synonym bromomaleic anhydride (B1165640), is a halogenated furan (B31954) derivative.[1] Its core structure consists of a five-membered furan ring containing two carbonyl groups at positions 2 and 5, with a bromine substituent at the 3-position.[1] This combination of functional groups imparts high reactivity to the molecule, making it a valuable intermediate for the synthesis of more complex chemical entities.[1]

Table 1: Chemical Identifiers and Physical Properties

| Parameter | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5926-51-2 | [1] |

| Synonym | Bromomaleic anhydride | [1] |

| Molecular Formula | C₄HBrO₃ | [1] |

| Molecular Weight | 176.95 g/mol | [1] |

| Physical State | Colorless to yellow liquid | [1] |

| Density | 1.905 g/cm³ at 25°C | [1] |

| Refractive Index | 1.5410 - 1.5430 at 20°C | [1] |

| Boiling Point | 215 °C (lit.) | [2] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | A single resonance for the vinyl proton on the furan ring, expected to be in the downfield region due to the electron-withdrawing effects of the carbonyl groups and the bromine atom. |

| ¹³C NMR | Resonances for two carbonyl carbons, typically in the range of 160-180 ppm. Two sp² hybridized carbons of the furan ring, with the bromine-substituted carbon appearing at a lower field than the proton-bearing carbon. |

| IR Spectroscopy | Strong, characteristic absorption bands for the anhydride C=O stretching, typically appearing as a doublet in the range of 1750-1850 cm⁻¹. A C=C stretching vibration for the furan ring around 1600-1650 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of CO, CO₂, and Br. |

Synthesis and Experimental Protocols

2.1. Example Synthesis: 3-(Bromomethyl)furan-2,5-dione

This synthesis proceeds in three steps from dimethyl itaconate: hydrolysis, α-bromination, and intramolecular cyclization.

Step 1: Hydrolysis of Dimethyl Itaconate

-

To a solution of dimethyl itaconate in water, an aqueous solution of lithium hydroxide (B78521) (LiOH) is added.

-

The reaction mixture is stirred at room temperature until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting itaconic acid is isolated by acidification of the reaction mixture and subsequent extraction.

Step 2: α-Bromination of Itaconic Acid

-

Itaconic acid is dissolved in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Bromine (Br₂) is added dropwise to the solution under reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solvent is removed under reduced pressure to yield the dibrominated intermediate.

Step 3: Intramolecular Cyclization

-

The dibrominated intermediate is heated under reflux in acetic anhydride (Ac₂O).

-

The reaction mixture is then concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica (B1680970) gel to afford 3-(bromomethyl)furan-2,5-dione.

Key Reactions and Applications

This compound is a versatile building block in organic synthesis, primarily utilized in cycloaddition and conjugate addition reactions.

3.1. Diels-Alder Reactions

As a potent dienophile, this compound can react with various dienes to form substituted cyclic adducts. A general workflow for a Diels-Alder reaction involving a furan derivative is presented below.

Caption: General experimental workflow for a Diels-Alder reaction.

3.2. Michael Addition Reactions

The electron-withdrawing nature of the anhydride and bromine functionalities makes the double bond of this compound susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Caption: General experimental workflow for a Michael addition reaction.

Logical Relationships in Synthesis

The synthesis of functionalized furan-2,5-diones often involves a logical progression of reactions to build complexity. The following diagram illustrates a conceptual synthetic pathway.

Caption: A conceptual diagram illustrating the logical flow of a multi-step synthesis.

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its utility in fundamental organic transformations such as Diels-Alder and Michael addition reactions makes it a valuable tool for the synthesis of complex organic molecules. This guide provides essential information and conceptual workflows to aid researchers and drug development professionals in the effective application of this compound in their synthetic endeavors. Further research into the specific reaction conditions and substrate scope for this compound is encouraged to fully exploit its synthetic potential.

References

Spectroscopic Characterization of 3-Bromofuran-2,5-dione: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for the compound 3-bromofuran-2,5-dione. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. While direct public access to the raw spectroscopic data for this compound is limited, this guide synthesizes available information and presents standardized experimental protocols for its characterization.

Data Presentation

The following tables summarize the expected and reported spectroscopic data for this compound (CAS Number: 5926-51-2).[1][2][3][4][5] This information is based on the compound's chemical structure and typical values for similar functional groups.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~7.0-7.5 | Singlet | N/A | C4-H |

| ¹³C | ~160-165 | Singlet | N/A | C=O (C2) |

| ~160-165 | Singlet | N/A | C=O (C5) | |

| ~140-145 | Singlet | N/A | C=C (C4) | |

| ~120-125 | Singlet | N/A | C-Br (C3) |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Frequency (cm⁻¹) | Intensity | Vibration |

| 1850-1750 | Strong | C=O stretch (anhydride, symmetric and asymmetric) |

| 1680-1620 | Medium | C=C stretch |

| 1300-1200 | Strong | C-O-C stretch (anhydride) |

| 800-600 | Medium-Strong | C-Br stretch |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.[7]

| m/z | Relative Abundance (%) | Fragment |

| 176 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 178 | ~98 | [M]⁺ (with ⁸¹Br) |

| 148/150 | Variable | [M-CO]⁺ |

| 120/122 | Variable | [M-2CO]⁺ |

| 97 | Variable | [C₄HBrO]⁺ |

| 79/81 | Variable | [Br]⁺ |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are generalized procedures adaptable for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is appropriate for the spectrometer being used.

-

-

Data Acquisition:

-

The NMR spectrometer is typically operated at a high frequency (e.g., 400 MHz or higher for ¹H NMR) to achieve better signal resolution.

-

Before acquiring the spectrum of the sample, the magnetic field is shimmed to improve its homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is usually sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Key acquisition parameters to be set include the number of scans, relaxation delay, and spectral width.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a solid sample like this compound, direct insertion or a heated probe can be used for sample introduction.

-

Electron Ionization (EI) is a common method for volatile and thermally stable compounds. A standard electron energy of 70 eV is typically used.

-

-

Mass Analysis and Detection:

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The presence of bromine will result in a characteristic M and M+2 isotopic pattern with nearly equal intensities.[7]

-

Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship in interpreting the data.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logic of Structural Elucidation.

References

- 1. 5926-51-2|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound (5926-51-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Reactivity of 3-Bromofuran-2,5-dione with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3-bromofuran-2,5-dione, also known as bromomaleic anhydride (B1165640), with primary amines. This reaction is fundamental for the synthesis of N-substituted bromomaleimides, a class of compounds with significant applications in organic synthesis and drug development, particularly in the field of bioconjugation.

Core Reaction and Mechanism

The reaction between this compound and a primary amine is a versatile method for producing N-functionalized bromomaleimides. The reaction proceeds through a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to a two-step process that can be controlled by the reaction conditions.

Step 1: Ring-Opening to form a Maleamic Acid Intermediate

Under mild conditions, the initial nucleophilic attack of the primary amine on the anhydride ring results in the formation of a ring-opened intermediate, a maleamic acid derivative. This reaction is typically fast and occurs at room temperature.

Step 2: Dehydrative Cyclization (Imidization) to form the N-Substituted Bromomaleimide

The maleamic acid intermediate can then undergo an intramolecular cyclization with the elimination of a water molecule to form the final N-substituted bromomaleimide. This step, known as imidization, generally requires harsher conditions, such as elevated temperatures or the use of a dehydrating agent. Traditional methods often involve heating the reactants in a solvent like acetic acid.[1]

The overall reaction can be summarized as follows:

Caption: General reaction pathway for the synthesis of N-substituted bromomaleimides.

The choice of reaction conditions is critical in determining the final product. Milder conditions may favor the isolation of the maleamic acid intermediate, while more forceful conditions drive the reaction towards the formation of the cyclized bromomaleimide.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of N-substituted bromomaleimides from bromomaleic anhydride and related starting materials.

Table 1: Synthesis of N-Substituted Bromomaleimides - Reaction Conditions and Yields

| Primary Amine | Reaction Conditions | Product | Yield (%) | Reference |

| Propargylamine | Acetic Acid, 130 °C, 6 h | N-propargyl-3-bromomaleimide | 75 | [3] |

| Aniline | 1. Ether, rt, 1h2. Acetic Anhydride, NaOAc, Heat | N-phenylmaleimide* | 75-80 | [4] |

| Various Amines | CH2Cl2, rt | N-substituted dibromomaleimides** | Good | [1] |

Note: This synthesis starts from maleic anhydride, but the principle of the two-step reaction (formation of the amic acid followed by cyclization) is analogous. *Note: This study used the milder N-methoxycarbonyl activated dibromomaleimide, demonstrating an alternative to harsh dehydrating conditions.

Table 2: Spectroscopic Data for a Representative N-Substituted Bromomaleimide (N-propargyl-3-bromomaleimide)

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) 2.25 (s, 1H), 4.35 (d, 2H), 6.94 (s, 1H) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) 27, 72, 76, 131, 132, 163, 166 | [3] |

| IR (cm⁻¹) | 3268, 3100, 2950, 2125, 1692, 1400, 550-600 | [3] |

| MS (m/z) | 267.96 ([M+Na]⁺) | [3] |

Experimental Protocols

Traditional Synthesis of N-Substituted Bromomaleimide under Harsh Conditions

This protocol is adapted from the synthesis of N-propargyl-3-bromomaleimide.[3]

Materials:

-

This compound (Bromomaleic anhydride)

-

Primary amine (e.g., propargylamine)

-

Glacial acetic acid

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add the primary amine (1 equivalent) dropwise to the solution.

-

Heat the reaction mixture at 130 °C and stir for 6 hours.

-

After cooling, remove the acetic acid by azeotropic distillation with toluene under reduced pressure.

-

Purify the crude product by flash chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Characterize the final product using appropriate spectroscopic methods (NMR, IR, MS).

Two-Step Synthesis of N-Substituted Maleimide (B117702) (Analogous Procedure)

This protocol is based on the synthesis of N-phenylmaleimide and illustrates the two-step nature of the reaction.[4]

Step A: Formation of the Maleanilic Acid

-

Dissolve maleic anhydride (1 equivalent) in diethyl ether in a three-necked flask with a stirrer.

-

Slowly add a solution of the primary amine (e.g., aniline, 1 equivalent) in diethyl ether.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Cool the mixture and collect the precipitated maleanilic acid by suction filtration. The product is often pure enough for the next step.

Step B: Dehydrative Cyclization

-

In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.

-

Add the maleanilic acid from Step A to this mixture.

-

Heat the suspension on a steam bath for 30 minutes until the solid dissolves.

-

Cool the reaction mixture and pour it into ice water to precipitate the N-substituted maleimide.

-

Collect the product by suction filtration, wash with cold water and petroleum ether, and dry.

-

Recrystallize the crude product if necessary.

Applications in Drug Development and Bioconjugation

N-substituted bromomaleimides are highly valuable reagents in drug development, primarily due to their application in bioconjugation. They are considered "next-generation maleimides" for the selective modification of cysteine residues in proteins.[5]

The key features that make bromomaleimides advantageous in this context are:

-

Thiol-Reactive Handle: The maleimide moiety readily reacts with the thiol group of cysteine residues.

-

Addition-Elimination Reaction: Unlike traditional maleimides that undergo an addition reaction, bromomaleimides react with thiols via an addition-elimination mechanism, where the bromine atom acts as a leaving group.[5]

-

Reversible Conjugation: The resulting thioether linkage can be cleaved under specific reducing conditions, allowing for the potential release of a conjugated payload.[6][7]

-

Multiple Attachment Points: Dibromomaleimides, a related class of compounds, offer up to three points for chemical attachment, enabling the construction of complex, multifunctional bioconjugates.[6][8]

These properties are particularly relevant for the development of Antibody-Drug Conjugates (ADCs) . In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. N-substituted bromomaleimides can serve as a component of the linker that connects the drug to the antibody.

The signaling pathway involved is that of the ADC's mechanism of action:

Caption: Mechanism of action for an Antibody-Drug Conjugate utilizing a bromomaleimide linker.

This targeted delivery system minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic agent. The cleavable nature of some bromomaleimide-based linkers can be exploited for controlled drug release within the target cell.[7]

Conclusion

The reaction of this compound with primary amines is a robust and adaptable method for synthesizing N-substituted bromomaleimides. The reaction mechanism, involving a ring-opening followed by a dehydrative cyclization, allows for control over the reaction outcome based on the chosen conditions. The resulting products are of significant interest to the pharmaceutical and biotechnology industries, serving as key components in the construction of sophisticated bioconjugates like antibody-drug conjugates. A thorough understanding of the reactivity and experimental parameters of this reaction is therefore crucial for researchers and professionals working in these fields.

References

- 1. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.fsu.edu [chem.fsu.edu]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02107J [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Character of the 3-Bromofuran-2,5-dione Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromofuran-2,5-dione, also known as bromomaleic anhydride (B1165640), is a highly reactive heterocyclic compound characterized by a pronounced electrophilic nature. This reactivity stems from the synergistic effects of the electron-withdrawing anhydride functionality and the presence of a bromine atom on the furan (B31954) ring. This combination renders the molecule susceptible to a variety of nucleophilic attacks, making it a valuable and versatile building block in organic synthesis and a potent tool in medicinal chemistry. Its applications range from the construction of complex polycyclic systems via cycloaddition reactions to its use as a covalent modifier of biological macromolecules. This guide provides a comprehensive overview of the electrophilic character of the this compound ring, including its synthesis, reactivity in key chemical transformations, and its emerging role in drug discovery and development.

Introduction

The furan-2,5-dione (maleic anhydride) scaffold is a well-established electrophile in organic chemistry, widely employed in cycloaddition and conjugate addition reactions. The introduction of a bromine atom at the 3-position significantly modulates the electronic properties of the ring, enhancing its electrophilicity and providing a handle for further functionalization. This compound's high reactivity is attributed to the electron-withdrawing nature of the two carbonyl groups and the inductive effect of the bromine atom, which polarizes the carbon-carbon double bond and the carbonyl carbons, making them highly susceptible to nucleophilic attack.[1] This heightened electrophilicity makes it a valuable intermediate for the synthesis of diverse chemical entities, including pharmaceuticals, agrochemicals, and advanced materials.[1]

Synthesis of this compound

Illustrative Synthesis of a Related Compound: Dibromomaleic Anhydride

A representative synthesis of 3,4-dibromomaleic anhydride involves the direct bromination of maleic anhydride in the presence of a Lewis acid catalyst.[2]

Experimental Protocol:

-

In a sealed tube, combine maleic anhydride (2.0 g, 20.39 mmol), aluminum chloride (40.8 mg, 0.3 mmol), and bromine (2.1 mL, 40.78 mmol).

-

Heat the sealed tube at 120 °C for 16 hours.

-

After cooling to room temperature, transfer the reaction mixture to ethyl acetate (B1210297).

-

Filter the ethyl acetate solution and evaporate the filtrate.

-

To the resulting solid, add 100 mL of chloroform, filter, and evaporate the filtrate to yield the product.

This procedure for the dibromo- derivative suggests that direct bromination of the maleic anhydride ring is feasible under thermal conditions with a Lewis acid catalyst. Optimization of stoichiometry and reaction conditions would be necessary to favor the mono-brominated product.

Electrophilic Reactivity and Key Reactions

The electrophilic character of this compound is most prominently demonstrated in two major classes of reactions: Diels-Alder cycloadditions and Michael-type conjugate additions.

Diels-Alder Reactions

As a potent dienophile, this compound readily participates in [4+2] cycloaddition reactions with a variety of dienes to form substituted cyclohexene (B86901) derivatives. The electron-deficient nature of the double bond in this compound accelerates the reaction with electron-rich dienes.

General Experimental Protocol for Diels-Alder Reaction with Furan:

While a specific protocol for this compound is not available, the following general procedure for the Diels-Alder reaction of maleic anhydride with furan can be adapted.[3]

-

Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate in a vial.

-

Add 0.4 mL of furan to the solution.

-

Seal the vial and allow it to stand for a period to facilitate crystallization of the adduct.

-

Isolate the crystalline product by filtration.

The reaction between furan and maleic anhydride is known to be reversible, with the endo adduct being the kinetic product and the exo adduct being the thermodynamic product.[3] The presence of the bromo substituent on the dienophile is expected to influence the kinetics and thermodynamics of this equilibrium.

Michael Addition Reactions

The polarized double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles, such as thiols, amines, and stabilized carbanions.[1]

General Experimental Protocol for Thia-Michael Addition:

The following is a general procedure for the Michael addition of a thiol to an α,β-unsaturated carbonyl compound, which can be adapted for this compound.

-

Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent (e.g., methanol, THF).

-

Add the thiol nucleophile (1-1.5 equivalents).

-

If necessary, add a catalytic amount of a base (e.g., triethylamine, sodium methoxide) to facilitate the reaction.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Work up the reaction by quenching with a suitable reagent, extracting the product, and purifying by chromatography.

The addition of nucleophiles can occur at the β-carbon, leading to the formation of a substituted succinic anhydride derivative. The bromine atom can also act as a leaving group in subsequent reactions, further expanding the synthetic utility of this scaffold.

Application in Drug Discovery and Development: Covalent Modification

The high electrophilicity of the this compound ring makes it an attractive "warhead" for the design of covalent inhibitors. Covalent inhibitors form a stable, covalent bond with their target protein, often leading to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are challenging for non-covalent inhibitors.

The maleimide (B117702) scaffold, a close relative of the furan-2,5-dione ring, is a well-established electrophile for targeting cysteine residues in proteins. The thiol group of cysteine acts as a soft nucleophile, readily undergoing a Michael addition reaction with the electron-deficient double bond of the maleimide. It is highly probable that this compound can act in a similar manner, with the added potential for the bromine atom to participate in subsequent reactions or influence the reactivity of the system.

Mechanism of Covalent Modification of Cysteine:

-

Non-covalent Binding: The inhibitor initially binds reversibly to the target protein's active or allosteric site.

-

Nucleophilic Attack: A nearby cysteine residue, in its nucleophilic thiolate form, attacks the β-carbon of the this compound ring.

-

Covalent Adduct Formation: A stable carbon-sulfur bond is formed, resulting in the irreversible inhibition of the protein.

Quantitative Data

While specific quantitative data for the electrophilic character of this compound is not extensively available in the public domain, data for related compounds can provide valuable insights.

Table 1: Physicochemical Properties of Bromomaleic Anhydride

| Property | Value | Reference |

| Molecular Formula | C₄HBrO₃ | |

| Molecular Weight | 176.95 g/mol | |

| Boiling Point | 215 °C | [1] |

| Density | 1.905 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.54 | [1] |

Table 2: Spectroscopic Data for Dibromomaleic Anhydride (a related compound)

| Spectroscopy | Chemical Shift (ppm) | Reference |

| ¹³C NMR (CDCl₃) | 131.8, 159.0 | [2] |

Conclusion

This compound is a highly electrophilic molecule with significant potential in both synthetic and medicinal chemistry. Its reactivity in Diels-Alder and Michael addition reactions allows for the construction of complex molecular architectures. Furthermore, its ability to act as a covalent modifier of proteins opens up avenues for the development of potent and selective therapeutic agents. Further research into the quantitative aspects of its reactivity and the detailed mechanisms of its interactions with biological targets will undoubtedly unlock the full potential of this versatile chemical entity. The detailed experimental protocols for its synthesis and key reactions remain an area where more specific public data would be beneficial for the scientific community.

References

Thermal Stability and Decomposition of 3-Bromofuran-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromofuran-2,5-dione is a halogenated heterocyclic compound featuring a highly strained and reactive furan-2,5-dione ring. The presence of the bromine atom and the anhydride (B1165640) functionality makes it a versatile building block for the synthesis of complex molecules. However, these same features contribute to its potential thermal instability. Thermal decomposition can lead to the formation of undesired byproducts, potentially impacting reaction yields, product purity, and safety. This guide outlines the key considerations for the thermal stability of this compound and provides the necessary protocols to characterize it.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for designing appropriate experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄HBrO₃ | N/A |

| Molecular Weight | 176.95 g/mol | N/A |

| Appearance | Colorless to light yellow solid-liquid mixture | [1] |

| Boiling Point | 215 °C (lit.) | [1] |

| Density | 1.905 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.54 (lit.) | [1] |

| Flash Point | >230 °F | [1] |

Thermal Stability and Decomposition

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively published, the thermal behavior of the parent compound, maleic anhydride, and other substituted furanones can provide valuable insights.

Expected Thermal Decomposition Profile

The thermal decomposition of maleic anhydride in the gas phase has been studied and is known to produce carbon monoxide (CO), carbon dioxide (CO₂), and acetylene (B1199291) (C₂H₂) at temperatures between 645 to 760 K.[2] The decomposition is suggested to proceed through a concerted mechanism.[2] For this compound, the presence of the bromine atom is expected to influence the decomposition pathway.

Upon heating, it is anticipated that this compound will decompose, leading to the release of hazardous gases. Safety data sheets for similar compounds indicate that thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides (in this case, hydrogen bromide).

Potential Decomposition Pathways

The primary degradation pathway for maleic anhydrides in the presence of moisture is hydrolysis, leading to the formation of the corresponding dicarboxylic acid.[3] Thermally, the decomposition of substituted furanones can involve isomerization and fragmentation.[3] For this compound, a plausible thermal decomposition pathway could involve the initial cleavage of the furan (B31954) ring, followed by the elimination of CO, CO₂, and bromo-containing fragments.

Caption: A simplified potential thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Experimental Workflow for TGA:

Caption: A general workflow for conducting Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.[6] Due to the reactive nature of the compound, handling should be performed in a controlled environment (e.g., a glove box) if sensitivity to atmospheric moisture is a concern.[3]

-

Instrument Setup: Place the sample crucible in the TGA instrument. Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.[7]

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 25°C). Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).[8]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. The temperatures at which the rate of mass loss is maximal (from the derivative thermogravimetric, DTG, curve) and the percentage of mass loss for each decomposition step should be reported.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[9]

Experimental Workflow for DSC:

Caption: A general workflow for conducting Differential Scanning Calorimetry (DSC).

Detailed DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan.[10] The use of hermetically sealed pans is crucial to prevent the evaporation of the sample before decomposition and to contain any volatile decomposition products. For energetic materials, high-pressure crucibles may be considered.[9]

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 25°C). Heat the sample at a linear rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition.

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks pointing in one direction, while exothermic events (e.g., decomposition) will appear as peaks in the opposite direction. Determine the onset temperature, peak maximum temperature, and the enthalpy (area under the peak) for each thermal event.

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and structured format for easy comparison and interpretation.

Table 2: Hypothetical TGA Data for this compound

| Heating Rate (°C/min) | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) |

| 5 | TBD | TBD | TBD |

| 10 | TBD | TBD | TBD |

| 20 | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Table 3: Hypothetical DSC Data for this compound

| Heating Rate (°C/min) | Melting Onset (°C) | Melting Peak (°C) | ΔH_fusion (J/g) | Decomposition Onset (°C) | Decomposition Peak (°C) | ΔH_decomp (J/g) |

| 5 | TBD | TBD | TBD | TBD | TBD | TBD |

| 10 | TBD | TBD | TBD | TBD | TBD | TBD |

| 20 | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Safety Considerations

Given the reactive nature of this compound and its potential to release hazardous decomposition products, all handling and thermal analysis should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The potential for exothermic decomposition should be considered, and sample sizes for thermal analysis should be kept small to minimize risks.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe and effective use in research and development. While direct experimental data is limited, this guide provides a framework for its characterization based on the behavior of analogous compounds and established analytical protocols. The detailed methodologies for TGA and DSC analysis presented herein will enable researchers to obtain the critical data needed to ensure the safe handling and optimal application of this versatile chemical intermediate. It is strongly recommended that these experimental analyses be performed to establish a definitive thermal profile for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. azom.com [azom.com]

- 5. mt.com [mt.com]

- 6. epfl.ch [epfl.ch]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. web.williams.edu [web.williams.edu]

Solubility Profile of 3-Bromofuran-2,5-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromofuran-2,5-dione, a reactive heterocyclic compound with significant applications in organic synthesis and materials science. Due to the limited availability of direct quantitative solubility data for this compound, this document presents estimated solubility based on its structural analog, maleic anhydride (B1165640), to provide valuable insights for its use in various organic solvents. This guide also outlines a detailed experimental protocol for the precise determination of its solubility using the gravimetric method and includes a representative experimental workflow for its synthesis, visualized using the DOT language.

Introduction

This compound, also known as bromomaleic anhydride, is a polar organic compound featuring a furan (B31954) ring substituted with two carbonyl groups and a bromine atom.[1] Its high reactivity, attributed to the electrophilic nature of the anhydride group and the presence of a halogen, makes it a versatile intermediate in the synthesis of more complex molecules.[1] Understanding the solubility of this compound in organic solvents is crucial for its effective application in chemical reactions, purification processes, and formulation development. The polarity and hydrogen-bonding capability of the solvent system are key factors influencing its solubility.[1]

Estimated Solubility Data

| Solvent | Temperature (°C) | Estimated Solubility of this compound ( g/100 g solvent) |

| Acetone | 20 | ~233[2] |

| Ethyl Acetate | 20 | ~113[2] |

| Chloroform | 20 | ~51.5[2] |

| Benzene | 20 | ~49[2] |

| Toluene | 20 | ~23.4[3] |

| o-Xylene | 29.7 | ~19[2] |

| Carbon Tetrachloride | 20 | ~0.6[2] |

Disclaimer: The data presented in this table is for maleic anhydride and should be considered an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following protocol provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest.[4][5][6][7]

3.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flask with a stopper

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Syringe with a filter (pore size compatible with the solvent)

-

Pre-weighed glass vials with caps

-

Drying oven

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed glass vial.

-

Weigh the vial containing the solution to determine the mass of the solution.

-

Place the vial, with the cap partially open, in a drying oven at a temperature suitable for the complete evaporation of the solvent without causing decomposition of the solute. The boiling point of the solvent should be considered when setting the oven temperature.

-

Dry the sample to a constant weight. This is achieved by periodically removing the vial from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0005 g).

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of vial with dried solid) - (Mass of empty vial)] / [(Mass of vial with solution) - (Mass of vial with dried solid)] x 100

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

4.2. Representative Synthesis of a Brominated Maleic Anhydride Derivative

This diagram shows a representative synthesis pathway for a related compound, 3,4-dibromomaleic anhydride, starting from maleic anhydride.[8] This illustrates a typical experimental workflow in the synthesis of such compounds.

Caption: Synthesis of 3,4-Dibromomaleic Anhydride.

Conclusion

While direct quantitative solubility data for this compound remains elusive, this guide provides a practical estimation based on its structural analog, maleic anhydride. The detailed experimental protocol for the gravimetric method offers a reliable means for researchers to determine the precise solubility in specific organic solvents, which is essential for optimizing its use in various chemical applications. The provided visualizations offer a clear understanding of the experimental workflows involved in both solubility determination and the synthesis of related compounds. Further experimental studies are encouraged to establish a comprehensive and quantitative solubility profile for this important chemical intermediate.

References

- 1. Buy this compound | 5926-51-2 [smolecule.com]

- 2. maleic anhydride [chemister.ru]

- 3. scent.vn [scent.vn]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. DIBROMOMALEIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of Bromomaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomaleic anhydride (B1165640), with the chemical formula C₄HBrO₃, is a reactive cyclic anhydride that serves as a versatile building block in organic synthesis. Its utility in the development of novel pharmaceuticals and functional materials necessitates a thorough understanding of its molecular structure. This guide provides a comprehensive overview of the structural characteristics of bromomaleic anhydride, supported by spectroscopic data and detailed experimental protocols for its characterization. Due to the limited availability of experimental crystallographic data for bromomaleic anhydride, structural parameters from the closely related molecule, maleic anhydride, are utilized as a reasonable approximation for bond lengths and angles.

Molecular Structure and Properties

Bromomaleic anhydride is a planar molecule characterized by a five-membered ring containing one bromine atom, two carbonyl groups, and a carbon-carbon double bond. The electron-withdrawing nature of the bromine atom and the anhydride functionality significantly influences the reactivity of the double bond, making it a potent electrophile in various reactions, including Diels-Alder cycloadditions and Michael additions.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄HBrO₃ | |

| Molecular Weight | 176.95 g/mol | |

| CAS Number | 5926-51-2 | |

| Boiling Point | 215 °C (lit.) | |

| Density | 1.905 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.54 (lit.) |

Structural Parameters (from Maleic Anhydride as a proxy)

| Bond | Bond Length (Å) |

| C=C | 1.3331 |

| C-C | 1.4849 |

| C=O | 1.1962 |

| C-O | 1.3876 |

| Angle | Bond Angle (°) |

| C-C=C | 107.90 |

| C=C-H | 129.99 |

| O-C-C | 108.07 |

| C-O-C | 108.06 |

| O=C-O | 122.32 |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the molecular structure of bromomaleic anhydride. The following tables summarize the key spectroscopic data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Assignment |

| 159.0 | Carbonyl Carbon (C=O) |

| 131.8 | Olefinic Carbon (C-Br or C=C) |

Reference for ¹³C NMR data:[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ~7.0-7.5 | Singlet | Olefinic Proton (-CH=) |

Note: The exact chemical shift can vary depending on the solvent and concentration. The provided range is a typical expectation for a proton in this chemical environment.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | Asymmetric C=O Stretch |

| ~1780 | Strong | Symmetric C=O Stretch |

| ~1600 | Medium | C=C Stretch |

| ~1250 | Strong | C-O-C Stretch |

Note: The characteristic dual carbonyl peaks are indicative of an anhydride functional group.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 176/178 | Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 97 | [M - Br]⁺ |

| 69 | [M - Br - CO]⁺ |

| 52 | [C₄H₄]⁺ |

Note: The presence of a pair of peaks with approximately equal intensity, separated by 2 m/z units, is a characteristic isotopic signature of a bromine-containing compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of bromomaleic anhydride.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of dry bromomaleic anhydride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled sequence is used to obtain singlets for each unique carbon atom.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in bromomaleic anhydride.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid bromomaleic anhydride sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of bromomaleic anhydride.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized by heating in the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Visualizations

Molecular Structure of Bromomaleic Anhydride

Caption: 2D representation of the bromomaleic anhydride molecule.

Experimental Workflow for Molecular Structure Determination

Caption: A typical workflow for elucidating the structure of an organic compound.

References

hazards and safety precautions for handling 3-bromofuran-2,5-dione

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 3-Bromofuran-2,5-dione

Introduction

This compound, also known as bromomaleic anhydride, is a highly reactive chemical compound with the molecular formula C₄HBrO₃.[1] Its structure, featuring a furan (B31954) ring with two carbonyl groups and a bromine atom, makes it a valuable intermediate in organic synthesis.[1] It is utilized in Diels-Alder reactions, Michael additions, and in the development of functionalized polymers and novel therapeutics.[1] However, its high reactivity also presents significant health and safety hazards that necessitate strict handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary safety precautions for its handling in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive and can cause irritation and burns upon contact.[1] The primary hazards are associated with its effects on the skin, eyes, and respiratory system.[1]

Table 2.1: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement | Classification Category |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) |

Source: Smolecule[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for safe handling and storage.

Table 3.1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 5926-51-2 |

| Molecular Formula | C₄HBrO₃ |

| Molecular Weight | 176.95 g/mol |

| Appearance | Colorless to yellow transparent liquid |

| Boiling Point | 215°C @ 760 mmHg |

| Flash Point | 113°C (closed cup) |

| Synonyms | Bromomaleic anhydride, 3-Bromo-2,5-furandione |

Sources: Smolecule[1], Tokyo Chemical Industry Co., Ltd.

Safety Precautions and Protocols

Due to its hazardous nature, the handling of this compound requires stringent safety measures, including appropriate engineering controls, personal protective equipment, and handling procedures.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area.[1] A certified chemical fume hood is required to minimize inhalation exposure to vapors and aerosols.[2]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[3]

-

Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[2][3] Use of explosion-proof electrical and ventilating equipment is recommended.[3][4]

-

Static Discharge: Take precautionary measures against static discharge.[2][3] All metal parts of equipment should be grounded.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

-

Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] Contaminated clothing should be removed immediately and washed before reuse.[3]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Safe Handling and Storage

-

Handling: Avoid all contact with skin and eyes. Do not breathe vapors or mist.[2][6] Wash hands and any exposed skin thoroughly after handling.[3][6] Use only non-sparking tools.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][6] The compound is sensitive to light, air, and moisture; it should be protected from these conditions.[2] For long-term stability, store under an inert gas and consider refrigeration or freezing.[2][3] Over time, pressure may build in containers, which should be handled and opened with care.[2]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Table 5.1: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Consult a physician.[2][3] |

| Eye Contact | Rinse cautiously with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[2][3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[2][3] |

In case of a fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[3][4] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][4]

Experimental Protocol: Safe Handling Workflow

While specific experimental protocols for the hazard assessment of this compound are not detailed in the provided search results, a general protocol for its safe handling in a laboratory setting can be established based on the available safety data.

-

Preparation and Planning:

-

Donning PPE:

-

Put on a lab coat, followed by appropriate chemical-resistant gloves.

-

Wear tight-fitting safety goggles and a face shield.

-

If required by risk assessment, ensure a properly fitted respirator is worn.

-

-

Chemical Handling:

-

Conduct all manipulations of the compound inside a certified chemical fume hood.

-

Ground all equipment to prevent static discharge.

-

Carefully open the container, being mindful of potential pressure buildup.[2]

-

Use non-sparking tools for transfers.[3]

-